molecular formula C9H8FNO4 B1652414 Methyl 4-fluoro-5-methyl-2-nitrobenzoate CAS No. 1437780-12-5

Methyl 4-fluoro-5-methyl-2-nitrobenzoate

Cat. No. B1652414
Key on ui cas rn: 1437780-12-5
M. Wt: 213.16
InChI Key: JTCJXYDXMDXOTG-UHFFFAOYSA-N
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Patent
US08853186B2

Procedure details

To a solution of the crude 4-fluoro-5-methyl-2-nitrobenzoic acid (5 g) in MeOH (50 mL) was slowly added SOCl2 (3.5 mL, 48 mmol) dropwise and the resulting mixture was refluxed overnight. Then the solvent was removed to give crude methyl 4-fluoro-5-methyl-2-nitrobenzoate (5 g) as a white solid. It was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.O=S(Cl)Cl.[CH3:19]O>>[F:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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